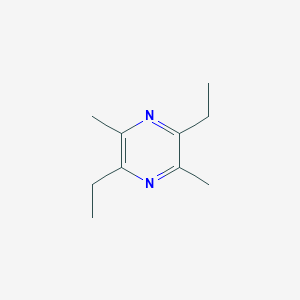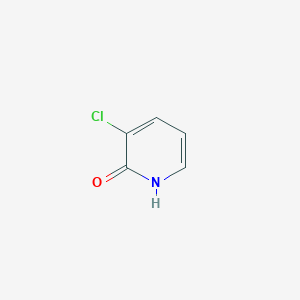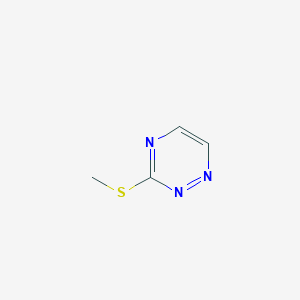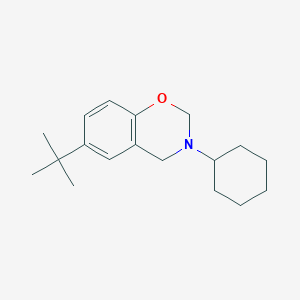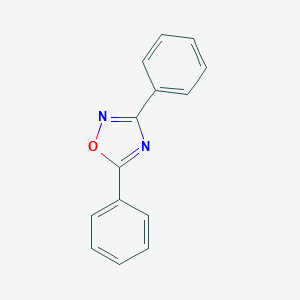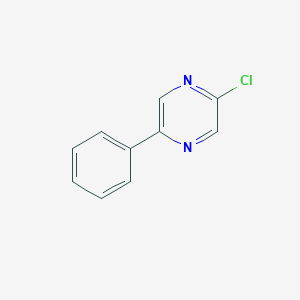
2-クロロ-3-メチルキノキサリン
概要
説明
2-Chloro-3-methylquinoxaline is a chemical compound with the empirical formula C9H7ClN2. It has a molecular weight of 178.62 . It is a powder form substance .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylquinoxaline involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline . Another synthetic route involves replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylquinoxaline is represented by the SMILES stringCc1nc2ccccc2nc1Cl . Chemical Reactions Analysis
2-Chloro-3-methylquinoxaline can be used as a reactant to synthesize new Schiff bases containing quinoxaline moieties. The C2 chlorine is replaced by an ether linkage affixed to a benzene ring having a free aldehyde or amine group .Physical And Chemical Properties Analysis
2-Chloro-3-methylquinoxaline is a powder form substance with a melting point of 70-73 °C .科学的研究の応用
抗菌活性
2-クロロ-3-メチルキノキサリンは、最適化された抗菌活性を有する新規化合物を得るために、さまざまな分子変換を実行できるコア構造として特定されています。 これは、新しい抗菌剤の開発におけるその潜在的な使用を示唆しています .
抗精神病薬の合成
この化合物は、抗精神病薬の調製における主要な成分であるキノキサリン誘導体の合成に使用されます。 たとえば、2-クロロ-3-(ピペラジン-2-イル)キノキサリンの形成はこのプロセスにおける重要なステップです .
不均一触媒肥料
農業化学の分野では、2-クロロ-3-メチルキノキサリンは、モノアンモニウムリン酸(MAP)、ジアモニウムリン酸(DAP)、または三重過リン酸(TSP)などのリン酸塩ベースの不均一触媒肥料と組み合わせて、キノキサリン誘導体の調製に使用されてきました .
Safety and Hazards
将来の方向性
2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . As very little work regarding attachment of ether linkages replacing chlorine at C-2 has been reported, it was thought worthwhile to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .
作用機序
Target of Action
It’s known that quinoxaline derivatives, which include 2-chloro-3-methylquinoxaline, exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, and antimicrobial properties .
Mode of Action
2-Chloro-3-methylquinoxaline is a nucleus around which various molecular transformations are performed to obtain new compounds expected to possess optimized antimicrobial activity . It reacts with aromatic amines in a basic medium forming 2-arylamino-3-methylquinoxalines .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with the essential biochemical pathways of the microorganisms, leading to their inhibition or death .
Pharmacokinetics
Its molecular weight of 17862 suggests that it may have good bioavailability as per Lipinski’s rule of five.
Result of Action
The result of the action of 2-Chloro-3-methylquinoxaline is the inhibition or killing of microorganisms, given its antimicrobial properties
生化学分析
Cellular Effects
Some quinoxaline derivatives have been found to exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties
Molecular Mechanism
Some quinoxaline derivatives have been used in the synthesis of new Schiff bases, which are known to possess antimicrobial activity . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-Chloro-3-methylquinoxaline are not documented in the available literature.
特性
IUPAC Name |
2-chloro-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUYLWPJMGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284712 | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32601-86-8 | |
| Record name | 32601-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-3-methylquinoxaline in synthetic chemistry?
A1: 2-Chloro-3-methylquinoxaline serves as a versatile building block in organic synthesis. Its reactivity stems from the chlorine atom at the 2-position, which can be readily replaced by various nucleophiles. This property allows for the creation of diverse quinoxaline derivatives with potentially valuable properties. For example, researchers have synthesized thioether derivatives by reacting 2-Chloro-3-methylquinoxaline with 2-chloro-N-(substituted aryl/alkyl)-acetamides. [, ] Similarly, ether-linked derivatives have been created by substituting the chlorine with an ether linkage attached to a benzene ring. []
Q2: What is known about the anti-inflammatory activity of 2-Chloro-3-methylquinoxaline derivatives?
A2: Research indicates that certain thioether derivatives of 2-Chloro-3-methylquinoxaline exhibit promising anti-inflammatory activity. Specifically, compounds with various N-substituted aryl/alkyl acetamide groups at the thioether linkage demonstrated notable efficacy in the carrageenan-induced rat paw edema model. [, ] This suggests that modifications at this position significantly influence the anti-inflammatory potential of these derivatives.
Q3: Has the structure of 2-Chloro-3-methylquinoxaline been characterized?
A3: Yes, the structure of 2-Chloro-3-methylquinoxaline has been elucidated using various spectroscopic techniques, including X-ray crystallography. The molecule is essentially planar, with a slight dihedral angle between the benzene and pyrazine rings. [] Further structural insights can be obtained from IR and 1H NMR spectral data of 2-Chloro-3-methylquinoxaline and its derivatives. [, , ]
Q4: What are the potential antimicrobial applications of 2-Chloro-3-methylquinoxaline derivatives?
A4: Studies have explored the antimicrobial activity of various 2-Chloro-3-methylquinoxaline derivatives. Notably, some thioether derivatives, particularly those with specific substitutions at the phenyl ring of the acetamide group, displayed significant antibacterial activity comparable to Ciprofloxacin. [] This highlights the potential of these compounds as novel antimicrobial agents.
Q5: What are the future directions for research on 2-Chloro-3-methylquinoxaline?
A5: Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





